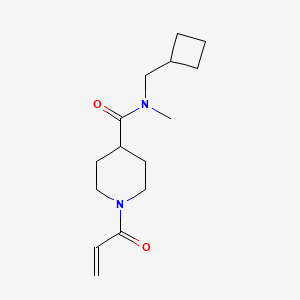

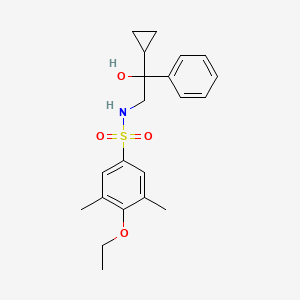

![molecular formula C12H19NO3 B2738589 Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2411199-35-2](/img/structure/B2738589.png)

Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo [2.2.2]octane-5-carboxylate was achieved from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction .Molecular Structure Analysis

The exact structure of similar compounds has been determined via single crystal X-ray diffraction analysis . The compound has a bicyclo [2.2.2]octane structure comprised of lactone and piperidine groups .科学的研究の応用

Scalable Synthesis Routes

A study by Maton et al. (2010) describes an efficient and scalable synthesis route for producing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting significant improvements over original methods, including an innovative approach starting from commercially available chiral lactone. This route has been scaled up, yielding kilogram amounts of the compound in 43% yield over nine chemical transformations, demonstrating its applicability in large-scale operations (Maton et al., 2010).

Conformational Constraints and Synthesis

Hart and Rapoport (1999) reported the synthesis of 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogues from L-serine, exploring the conformational constraints and potential applications of these compounds in medicinal chemistry (Hart & Rapoport, 1999).

Novel Scaffold Development

Harmsen et al. (2011) described the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate via regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, introducing a new scaffold for the preparation of substituted piperidines. This work showcases the innovative use of existing bicyclic structures to develop new chemical entities with potential pharmaceutical applications (Harmsen et al., 2011).

Amino Acid Derivatives and β-Lactams Synthesis

Chiba et al. (1989) explored the synthesis of methyl penam-(3S)-carboxylate, a basic skeleton of penicillin-type β-lactams, from D-cysteine methyl ester and tert-butyl formylacetate. This study provides insights into the synthesis of β-lactam antibiotics, highlighting the utility of tert-butyl formyl derivatives in the development of therapeutically relevant compounds (Chiba et al., 1989).

Synthesis and Molecular Structure Elucidation

Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester and determined its molecular structure via single crystal X-ray diffraction analysis. This work exemplifies the intersection of synthetic organic chemistry and structural analysis, contributing to the understanding of the molecular architecture of bicyclic compounds (Moriguchi et al., 2014).

特性

IUPAC Name |

tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-4-8(6-9)10(13)7-14/h7-10H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGUXKCMANRLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC(C2)C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-formyl-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

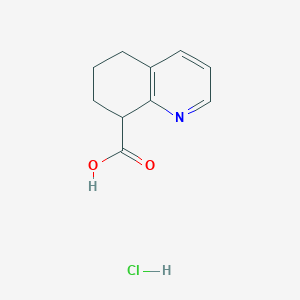

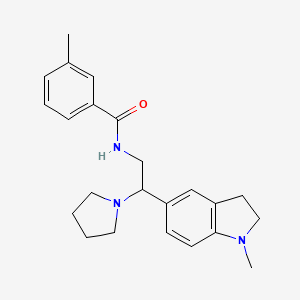

![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2738509.png)

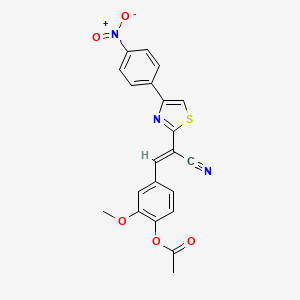

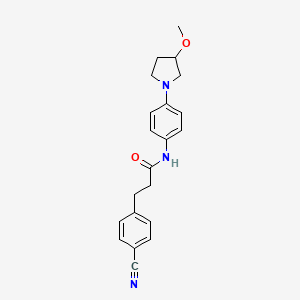

![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2738512.png)

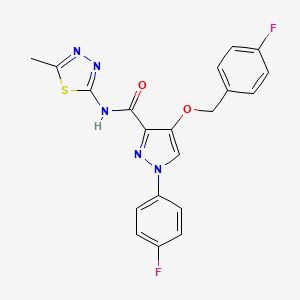

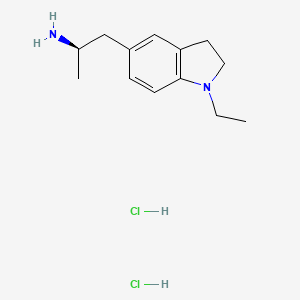

![5-chloro-2-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2738513.png)

![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)

![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2738524.png)